molecular formula C10H16O B14669980 Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- CAS No. 43119-66-0

Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-

Cat. No.: B14669980
CAS No.: 43119-66-0
M. Wt: 152.23 g/mol
InChI Key: QBKKSIMANOEXOI-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-, also known as verbenol, is a bicyclic monoterpenoid alcohol. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes a double bond and a hydroxyl group. It is commonly found in essential oils of various plants and has a molecular formula of C10H16O .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- can be synthesized through several methods. One common method involves the reduction of verbenone using sodium borohydride (NaBH4) in methanol. The reaction typically occurs at room temperature and yields verbenol as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the fractional distillation of turpentine oil under reduced pressure. This method allows for the isolation of bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- involves its interaction with various molecular targets. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular membranes. The hydroxyl group plays a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl- is unique due to its specific structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound in multiple fields .

Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h4-5,7-8,11H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKKSIMANOEXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C=C2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325122
Record name Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43119-66-0
Record name Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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